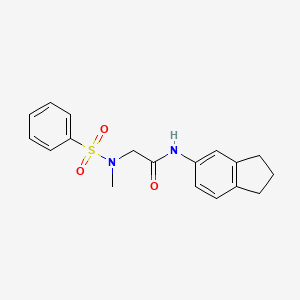![molecular formula C22H30N2O2 B5170337 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline, also known as DMQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMQ belongs to the class of quinoline alkaloids and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE signaling pathway, which plays a role in antioxidant defense. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline can inhibit the growth of cancer cells and induce apoptosis. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in inflammation. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is its broad range of biological activities, making it a useful compound for studying various biological processes. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is its potential toxicity, which must be carefully monitored in lab experiments. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline. One area of interest is its potential as a treatment for neurodegenerative diseases. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have neuroprotective effects in vitro, and further research is needed to determine its potential as a treatment for Alzheimer's and Parkinson's. Another area of interest is the development of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline derivatives with improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline and its potential as a therapeutic agent.
合成法
The synthesis of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline involves the condensation of 5,8-dimethoxy-2-methylquinoline with 1,3,3-trimethyl-2-azabicyclo[3.2.1]oct-6-ene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is then reduced to give 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline. The synthesis of 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been optimized to yield high purity and high yield, making it suitable for use in scientific research.
科学的研究の応用
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Research has shown that 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has anti-inflammatory, antioxidant, and anticancer properties. 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been found to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-9-18(23-20-17(26-6)8-7-16(25-5)19(14)20)24-13-22(4)11-15(24)10-21(2,3)12-22/h7-9,15H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHJIICVGKQGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CC4(CC3CC(C4)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)
![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)